Baclofen-d5
Description
Baclofen-d5 is a deuterated analog of Baclofen, a γ-aminobutyric acid (GABA)-B receptor agonist widely used for managing spasticity in conditions like multiple sclerosis and spinal cord injuries . The "d5" designation indicates that five hydrogen atoms in the Baclofen structure are replaced with deuterium isotopes, typically at metabolically stable positions (e.g., aromatic or methyl groups). This modification enhances its utility as an internal standard in analytical assays, such as liquid chromatography-mass spectrometry (LC-MS), by reducing metabolic interference and improving detection reliability .
Baclofen itself exists as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-form (Arbaclofen) being the pharmacologically active isomer . This compound retains the stereochemical configuration of the parent compound but offers distinct physicochemical advantages for research applications.
Properties
Molecular Formula |
C10H7D5ClNO2 |
|---|---|
Molecular Weight |
218.69 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences:
| Property | Baclofen (Racemate) | Arbaclofen [(R)-Baclofen] |
|---|---|---|
| Enantiomeric Form | Racemic [(R) + (S)] | Pure (R)-enantiomer |
| Pharmacological Activity | Moderate GABA-B agonism | Enhanced potency at GABA-B receptors |
| Clinical Use | Approved for spasticity | Investigational (e.g., autism, Fragile X syndrome) |
| Metabolic Stability | Lower | Higher |
Research Findings :
- Arbaclofen (STX-209 hydrochloride) demonstrates superior receptor binding affinity compared to the racemic mixture, with preclinical studies showing 2–3-fold higher potency in GABA-B-mediated neuronal inhibition .
Comparison with Deuterated Analogs: Baclofen-d5 vs. Non-Deuterated Baclofen
Key Differences:
| Property | Baclofen | This compound |
|---|---|---|
| Isotopic Labeling | Natural hydrogen atoms | Five deuterium substitutions |
| Analytical Utility | Limited as a reference | Preferred internal standard for LC-MS |
| Metabolic Stability | Susceptible to oxidation | Enhanced resistance to hepatic CYP450 metabolism |
Research Findings :
- This compound exhibits negligible pharmacological activity but serves critical roles in quantifying Baclofen levels in pharmacokinetic studies due to its isotopic stability .
- Deuterium substitution reduces metabolic clearance by up to 30% in vitro, as shown in hepatic microsomal assays .
Comparison with Structural Analogs: Diphenylamine Derivatives
While Baclofen is a β-(aminomethyl)-chlorobenzene derivative, structurally related compounds like diphenylamine analogs (e.g., tofenamic acid) share aromatic features but differ in pharmacological targets. For example:
| Compound | Structure | Primary Target | Clinical Use |
|---|---|---|---|
| Baclofen | Chlorinated benzene + GABA backbone | GABA-B receptors | Spasticity |
| Tofenamic Acid | Diphenylamine + carboxylate | Cyclooxygenase (COX) | Anti-inflammatory |
Research Insights :
- Unlike Baclofen, diphenylamine derivatives lack GABAergic activity and instead modulate inflammatory pathways, underscoring the specificity of Baclofen’s GABA-B receptor interactions .
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